molecular formula C13H10N2O2 B14666768 2-(Methylamino)-3H-phenoxazin-3-one CAS No. 41688-04-4

2-(Methylamino)-3H-phenoxazin-3-one

Cat. No.: B14666768
CAS No.: 41688-04-4
M. Wt: 226.23 g/mol
InChI Key: HHUKQSWBHMNHNX-UHFFFAOYSA-N
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Description

2-(Methylamino)-3H-phenoxazin-3-one is an organic compound that belongs to the phenoxazine family Phenoxazines are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3H-phenoxazin-3-one typically involves the reaction of 2-aminophenol with methylamine under specific conditions. The process can be summarized as follows:

    Starting Materials: 2-aminophenol and methylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a transition metal catalyst, under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3H-phenoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Methylamino)-3H-phenoxazin-3-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its conductive properties.

Mechanism of Action

The mechanism by which 2-(Methylamino)-3H-phenoxazin-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound of the phenoxazine family.

    2-Aminophenoxazine-3-one: A closely related compound with similar chemical properties.

    3H-Phenoxazin-3-one: Another derivative of phenoxazine with distinct applications.

Uniqueness

2-(Methylamino)-3H-phenoxazin-3-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

41688-04-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-(methylamino)phenoxazin-3-one

InChI

InChI=1S/C13H10N2O2/c1-14-9-6-10-13(7-11(9)16)17-12-5-3-2-4-8(12)15-10/h2-7,14H,1H3

InChI Key

HHUKQSWBHMNHNX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=NC3=CC=CC=C3OC2=CC1=O

Origin of Product

United States

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